1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as 6-benzyl-12-methyl-2-oxo-N-(3-propan-2-yloxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, is a derivative of pyrrolo[2,3-d]pyrimidine . It primarily targets Cyclin-Dependent Kinases (CDKs) , specifically CDK4/6 . CDKs are crucial regulators of cell cycle progression and have a significant role in cancer pathogenesis .
Mode of Action
This compound acts as a CDK4/6 inhibitor . By inhibiting CDK4/6, it prevents the phosphorylation of the retinoblastoma protein, leading to a halt in cell cycle progression from the G1 to the S phase . This results in cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK4/6 affects the cell cycle regulatory pathway . It disrupts the normal progression of the cell cycle, particularly the transition from the G1 (growth) phase to the S (synthesis) phase . This disruption can lead to apoptosis or programmed cell death, especially in rapidly dividing cells such as cancer cells .
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell proliferation . By halting the cell cycle, it prevents the growth and division of cancer cells, potentially leading to their death . This makes it a promising candidate for the treatment of cancers, particularly those characterized by overactive CDK4/6, such as breast cancer .
Properties
IUPAC Name |
6-benzyl-12-methyl-2-oxo-N-(3-propan-2-yloxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-17(2)32-13-7-12-26-24(30)21-14-20-23(28(21)16-19-8-5-4-6-9-19)27-22-11-10-18(3)15-29(22)25(20)31/h4-6,8-11,14-15,17H,7,12-13,16H2,1-3H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXJIKRJECVQCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCOC(C)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.